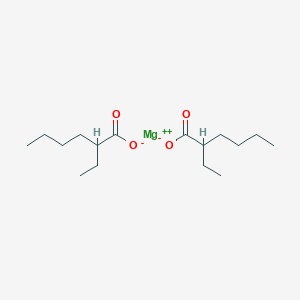

2-エチルヘキサン酸マグネシウム

説明

Magnesium 2-ethylhexanoate is not directly discussed in the provided papers. However, the papers do provide insights into various magnesium compounds and their synthesis, structures, and applications, which can be tangentially related to understanding magnesium 2-ethylhexanoate. Magnesium compounds, such as magnesium hydroxide and magnesium oxide, are known for their unique properties and broad range of applications in science and practical applications, including their use as flame retardants, catalysts, and in health and disease management .

Synthesis Analysis

The synthesis of magnesium compounds can involve various methods, including solid-state reactions, precipitation, solvothermal and hydrothermal processes, and chemical vapor deposition. For instance, the solid-state reaction of MgBr2 and NaB3H8 at room temperature followed by sublimation can afford a white solid of Mg(B3H8)2 . Another example is the reaction of dibutylmagnesium with diethylamine, followed by carboxylation with gaseous carbon dioxide to produce a homoleptic magnesium carbamato complex . These methods highlight the diverse synthetic routes available for creating magnesium compounds, which could be applicable to the synthesis of magnesium 2-ethylhexanoate.

Molecular Structure Analysis

Magnesium compounds can adopt various molecular structures depending on the ligands and synthesis conditions. For example, the magnesium complex Mg6(Et2NCO2)12 forms a double helix of MgO(x) coordination polyhedra with distinct stereochemistry . Similarly, the magnesium complexes with the B3H8- ligand adopt a distorted cis-octahedral geometry . These structural insights demonstrate the versatility of magnesium in forming complex geometries, which is relevant for understanding the potential molecular structure of magnesium 2-ethylhexanoate.

Chemical Reactions Analysis

Magnesium compounds are involved in a variety of chemical reactions. They can act as catalysts in organic processes, such as the conversion of 2-hexanol , or in enantioselective aldol reactions between ethyl diazoacetate and aldehydes . The reactivity of magnesium compounds can be influenced by their structure, composition, and surface properties, which are essential for their catalytic behavior . These findings suggest that magnesium 2-ethylhexanoate could also participate in chemical reactions as a catalyst or reactant.

Physical and Chemical Properties Analysis

The physical and chemical properties of magnesium compounds are influenced by their synthesis and treatment. For example, calcination of magnesium phosphate gels can increase their specific surface area, acidity, and basicity . The morphology of magnesium hydroxide nanoparticles can be needle- or lamella-like, which affects their dispersion in matrices and flame-retardant properties . These properties are crucial for the practical applications of magnesium compounds, including their use as flame retardants, adsorbents, and antibacterial agents . Understanding these properties is key to predicting the behavior of magnesium 2-ethylhexanoate in various applications.

科学的研究の応用

酸化、水素化、重合反応の触媒

2-エチルヘキサン酸マグネシウムは、酸化、水素化、重合反応の様々な触媒において広く用いられています . 触媒として、化学反応を消費されずに促進することができ、多くの工業プロセスにおいて貴重なツールとなっています。

接着促進剤

この化合物は、接着促進剤として機能します . 異なる材料間の結合を強化することができ、様々な製造および建設用途において重要です。

溶媒依存性触媒活性

2-エチルヘキサン酸マグネシウムの触媒活性は、クロロベンゼンやベンゼンよりも四塩化炭素中で高いことがわかっています . これは、溶媒の性質が、この化合物の触媒としての効果に大きく影響を与える可能性があることを示しています。

耐火材

マグネシウム、2-エチルヘキサン酸マグネシウムのようなその化合物も、鉄、鋼、非鉄金属、ガラス、セメントの製造における炉のライニング用の耐火材として使用されています . 耐火材は、強度や安定性を失うことなく、高温に耐えることができます。

生体医用用途

マグネシウムとその合金は、2-エチルヘキサン酸マグネシウムを含め、優れた機械的および生体医用特性を持ち、医療業界の幅広い用途に適しています .

自動車および航空宇宙用途

マグネシウムとその化合物は、主に自動車および航空宇宙産業で使用されています . 軽量で高強度であるため、軽量化が重要なこれらの用途に最適です。

民生用電子機器

マグネシウム化合物は、民生用電子機器業界でも使用されています . 電子機器の様々な部品に含まれ、性能と耐久性に貢献しています。

太陽エネルギーおよび水処理用途

2-エチルヘキサン酸マグネシウムは有機溶媒に可溶性であるため、最近の太陽エネルギーおよび水処理用途に役立ちます . 可溶性により、様々なシステムやプロセスに容易に組み込むことができます。

作用機序

Target of Action

Magnesium 2-ethylhexanoate, as a magnesium source, is primarily targeted towards various biochemical reactions in the body. Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It plays a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

Magnesium 2-ethylhexanoate interacts with its targets by acting as a co-factor in various enzymatic reactions. It is involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, it has been likened to a physiological calcium antagonist .

Biochemical Pathways

Magnesium 2-ethylhexanoate affects numerous biochemical pathways. Magnesium ions (Mg2+) and MgATP2- regulate the most important glycolytic enzymes, namely hexokinase, phosphofructokinase, aldolase, phosphoglycerate kinase, and pyruvate kinase . It also plays a vital role in almost every biological process. More than 800 different biochemical roles of Mg2+ have been identified in physiological processes ranging from the creation of cellular energy or the synthesis of biomolecules to the activation of enzymes and ribozymes .

Pharmacokinetics

It is known that magnesium is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . Ninety percent of this intracellular magnesium is bound to organic matrices . Equilibrium between tissue pools is reached slowly with a half-life for the majority of radiolabeled magnesium varying between 41 and 181 days .

Result of Action

The result of Magnesium 2-ethylhexanoate’s action is the facilitation of numerous biochemical reactions in the body. It aids in energy metabolism, nucleic acid synthesis, muscle contraction, neuronal activity, and more . It also plays a role in the decomposition of cumene hydroperoxide (CHP) in various solvents .

Action Environment

The action of Magnesium 2-ethylhexanoate can be influenced by environmental factors. For instance, the catalytic activity of magnesium 2-ethylhexanoate in carbon tetrachloride is higher than in chlorobenzene and benzene . The stability of the complex depending on the nature of the solvent decreases in the order C6H5Cl > CCl4 > C6H6 .

将来の方向性

The potential of Magnesium 2-ethylhexanoate in biomedical applications, particularly as a biocompatible catalyst for lactide ring-opening polymerization, has been recognized . This suggests potential future directions in the optimization of such processes and the exploration of other applications where this compound could be beneficial.

特性

IUPAC Name |

magnesium;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSNFLLWLBPMLH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275825, DTXSID00890761 | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15602-15-0, 15863-22-6 | |

| Record name | Magnesium 2-ethylhexoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015602150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic acid, 2-ethyl-, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM 2-ETHYLHEXOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J86481R39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

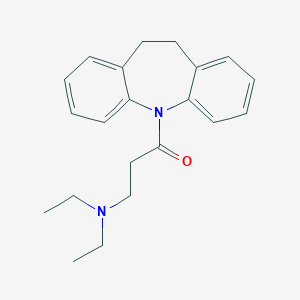

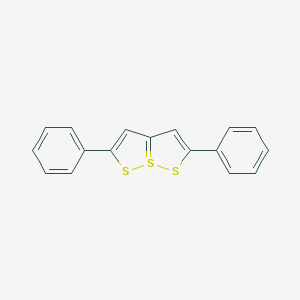

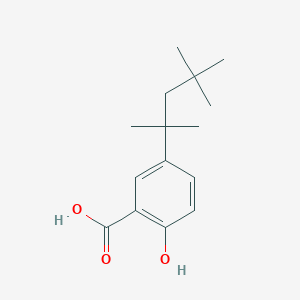

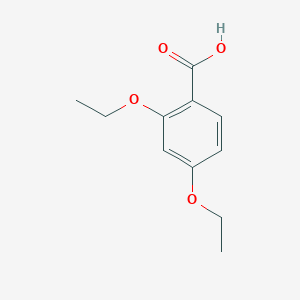

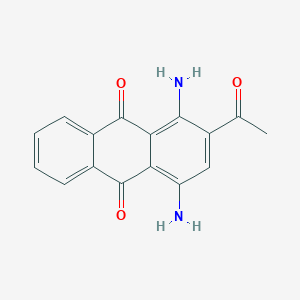

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole;iodide](/img/structure/B91365.png)

![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)